Reduced Oxidative Bioactivation Potential of 2-Acetyl-5-chlorothiophene in Human Liver Microsomes Versus Unsubstituted and C5-Bromo Analogs
In a quantitative dansyl glutathione (dGSH) thiol-trapping assay using NADPH-fortified human liver microsomes, 2-acetyl-5-chlorothiophene (5-Cl) generated significantly lower adduct levels compared to the unsubstituted parent 2-acetylthiophene (4-H, 5-H; i.e., no substitution) and the 5-bromo analog (5-Br) [1]. The relative adduct formation, ranked in decreasing order, was: 4-H,5-H (unsubstituted) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH3 > 5-Br > 5-CH3 (no adduct detected) [1]. This places the 5-Cl derivative as an intermediate-risk compound, with reduced bioactivation potential relative to the unsubstituted thiophene but higher potential than the 5-CH3 derivative [1].
| Evidence Dimension | Relative dGSH adduct formation level (oxidative bioactivation) |
|---|---|
| Target Compound Data | Intermediate adduct level (ranked 4th of 7, lower than unsubstituted and 5-Br, higher than 5-CN, 4-CH3, 5-CH3) |
| Comparator Or Baseline | Unsubstituted 2-acetylthiophene (4-H,5-H) = highest adduct level; 5-Br = lower adduct level than 5-Cl (ranked 6th of 7, near bottom) |
| Quantified Difference | 5-Cl adduct level > 5-CN > 4-CH3 > 5-Br > 5-CH3; 5-Cl < 4-H,5-H < 4-Br ∼ 4-Cl |
| Conditions | NADPH-fortified human liver microsomes; dansyl glutathione trapping assay; adducts characterized by LC/MS/MS |
Why This Matters
For procurement decisions in drug discovery programs, the 5-Cl derivative presents a quantifiably reduced bioactivation liability compared to the unsubstituted parent, mitigating the risk of idiosyncratic toxicity associated with thiophene reactive metabolites.
- [1] Chen, W.; Caceres-Cortes, J.; Zhang, H.; Zhang, D.; Humphreys, W. G.; Gan, J. Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology, 2011, 24(5), 663-669. View Source
